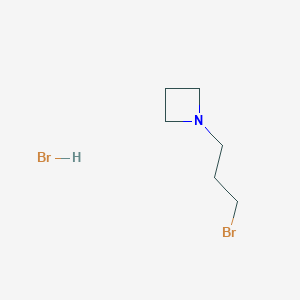

1-(3-Bromopropyl)azetidine;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Bromopropyl)azetidine hydrobromide is a chemical compound with the CAS Number: 2460755-30-8 . It has a molecular weight of 258.98 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .

Synthesis Analysis

Azetidines, such as 1-(3-Bromopropyl)azetidine hydrobromide, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . The review by Mughal and Szostak provides an overview of the synthesis of azetidines, focusing on the most recent advances, trends, and future directions .Molecular Structure Analysis

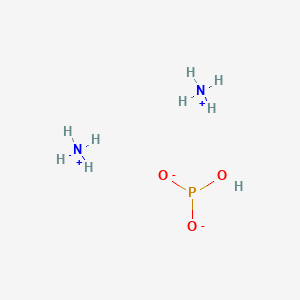

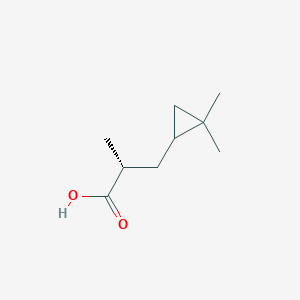

The molecular formula of 1-(3-Bromopropyl)azetidine hydrobromide is C6H12BrN.BrH . The InChI key for this compound is ZYAAOOQFKMKGKF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-(3-Bromopropyl)azetidine hydrobromide is a powder . It has a molecular weight of 258.98 and is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Organic Synthesis

1-(3-Bromopropyl)azetidine;hydrobromide: is a valuable building block in organic synthesis due to its four-membered ring structure which imparts considerable ring strain. This strain facilitates various ring-opening reactions that are pivotal in the synthesis of complex molecules . The compound’s reactivity is enhanced by the presence of the bromopropyl group, which can undergo further functionalization, making it a versatile reagent for constructing nitrogen-containing heterocycles .

Medicinal Chemistry

In medicinal chemistry, 1-(3-Bromopropyl)azetidine;hydrobromide serves as a key intermediate in the synthesis of bioactive molecules. Its incorporation into drug frameworks can lead to compounds with significant pharmacological activity. The azetidine ring is a common feature in several drugs, such as azelnidipine and cobimetinib, due to its unique structural and electronic properties .

Polymerization

The compound is used in the polymerization process, particularly in the formation of polyamines through anionic and cationic ring-opening polymerization. The resulting polymers have applications ranging from antibacterial coatings to materials templating. The bromopropyl group in 1-(3-Bromopropyl)azetidine;hydrobromide can act as a handle for further polymer functionalization .

Materials Templating

1-(3-Bromopropyl)azetidine;hydrobromide: is utilized in materials templating due to its ability to form structured polymers. These polymers can serve as templates for creating nanomaterials with specific shapes and functions, which are useful in various fields including nanotechnology and materials science .

Gene Transfection

In the field of gene therapy, 1-(3-Bromopropyl)azetidine;hydrobromide -derived polymers are explored for non-viral gene transfection. The polymers can form complexes with DNA or RNA, facilitating their entry into cells. This application is particularly promising for the development of new therapeutic strategies .

Chiral Templates

The azetidine ring system, including derivatives like 1-(3-Bromopropyl)azetidine;hydrobromide , is often used as chiral templates in asymmetric synthesis. The inherent chirality of the azetidine ring can induce stereocontrol in the synthesis of enantiomerically pure compounds, which is crucial in the production of certain pharmaceuticals .

Safety And Hazards

Future Directions

Azetidines have seen significant advances in their chemistry and reactivity . Future directions in the field of azetidine research include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

properties

IUPAC Name |

1-(3-bromopropyl)azetidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.BrH/c7-3-1-4-8-5-2-6-8;/h1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAAOOQFKMKGKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCCBr.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropyl)azetidine;hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)

![4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2961134.png)

![2-[[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2961137.png)

![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B2961138.png)